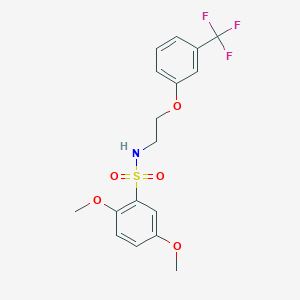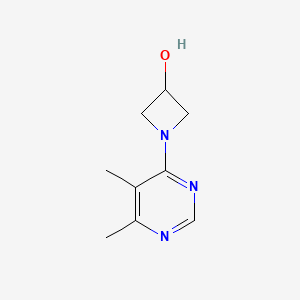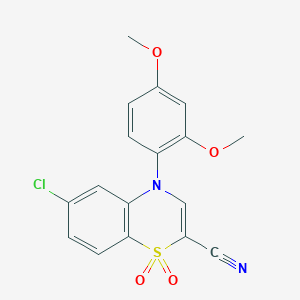
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound with the CAS Number: 868238-02-2 . It has a molecular weight of 185.21 . The IUPAC name for this compound is 2-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacts with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacts with aniline, it results in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .Physical And Chemical Properties Analysis
The compound has a melting point of 210-211 degrees Celsius .Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
Research has demonstrated the significance of the dihydropyrimidin derivatives in understanding crystal structures and molecular interactions. For instance, studies on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, have revealed insights into the folded conformation and intramolecular hydrogen bonding stabilizing these molecules (Subasri et al., 2016). These structural insights are crucial for understanding how such compounds interact at the molecular level, which can inform their applications in various fields, including pharmaceuticals and materials science.
Quantum Chemical Insights and Potential Antiviral Properties
Another area of interest is the quantum chemical analysis of dihydropyrimidin derivatives. A study on the novel anti-COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide highlighted its antiviral potency through molecular docking against SARS-CoV-2 protein. The research included vibrational assignments supported by density functional theory, revealing intermolecular interactions and potential for drug development (Mary et al., 2020).
Dual Inhibitory Activities and Antitumor Potential
Compounds featuring the dihydropyrimidin skeleton have been synthesized to target thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their dual inhibitory activities. For example, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were developed as potential dual inhibitors, showing significant potency against human TS and DHFR (Gangjee et al., 2008). These findings suggest a promising avenue for antitumor therapy development.
Synthesis and Biological Activities
The synthesis of novel thiopyrimidine-glucuronide compounds, including derivatives of dihydropyrimidin, has been explored for their biological activities. Such synthetic approaches offer a pathway to developing compounds with promising pharmacological properties (Wanare, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOFCKMXPKSTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)
![N-(3-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2738367.png)



![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)
![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)



![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)
